molecular formula C9H12O4 B12593154 2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- CAS No. 645751-83-3

2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)-

Cat. No.: B12593154
CAS No.: 645751-83-3
M. Wt: 184.19 g/mol
InChI Key: JYWFOAUTWODZBP-ZETCQYMHSA-N
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Description

2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- is a chemical compound with the molecular formula C9H12O4 It is an ester derivative of 2-pentynoic acid, featuring an acetyloxy group at the 4th position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- typically involves the esterification of 2-pentynoic acid with ethanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive acetyloxy group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- involves its interaction with molecular targets through its reactive functional groups. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ethyl ester moiety can be hydrolyzed to release ethanol and the corresponding carboxylic acid, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- is unique due to its combination of a triple bond, acetyloxy group, and ethyl ester moiety. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

CAS No.

645751-83-3

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl (4S)-4-acetyloxypent-2-ynoate

InChI

InChI=1S/C9H12O4/c1-4-12-9(11)6-5-7(2)13-8(3)10/h7H,4H2,1-3H3/t7-/m0/s1

InChI Key

JYWFOAUTWODZBP-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C#C[C@H](C)OC(=O)C

Canonical SMILES

CCOC(=O)C#CC(C)OC(=O)C

Origin of Product

United States

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